4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1322240-18-5
Cat. No.: VC6406780
Molecular Formula: C30H37ClN4O4S2
Molecular Weight: 617.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322240-18-5 |
|---|---|
| Molecular Formula | C30H37ClN4O4S2 |
| Molecular Weight | 617.22 |
| IUPAC Name | 4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C30H36N4O4S2.ClH/c1-5-33(6-2)20-21-34(30-31-28-26(38-7-3)14-11-15-27(28)39-30)29(35)24-16-18-25(19-17-24)40(36,37)32(4)22-23-12-9-8-10-13-23;/h8-19H,5-7,20-22H2,1-4H3;1H |
| Standard InChI Key | WASVDFWCXJYFST-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
The compound features a benzamide backbone substituted with a sulfamoyl group (N-benzyl-N-methylsulfamoyl) at the 4-position, a diethylaminoethyl chain at the N-terminal, and a 4-ethoxybenzothiazole moiety at the adjacent nitrogen (Fig. 1). Its molecular formula, C₃₀H₃₇ClN₄O₄S₂, corresponds to a molecular weight of 617.22 g/mol. The sulfamoyl group introduces hydrogen-bonding capacity, while the benzothiazole ring enhances aromatic stacking interactions, critical for target binding.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₃₇ClN₄O₄S₂ | |
| Molecular Weight | 617.22 g/mol | |
| CAS Registry | 1322240-18-5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 12 |
Stereoelectronic Features
The diethylaminoethyl side chain confers cationic character under physiological conditions, enhancing solubility and membrane permeability. Quantum mechanical calculations reveal that the ethoxy group on the benzothiazole ring stabilizes the molecule’s conformation through intramolecular interactions with the sulfamoyl oxygen .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence (Fig. 2):
-
Sulfamoylation: Benzylation and methylation of sulfamide precursors.
-
Benzamide Coupling: Reaction of 4-sulfamoylbenzoic acid with 2-(diethylamino)ethylamine.
-
Benzothiazole Incorporation: Condensation with 4-ethoxybenzo[d]thiazol-2-amine under DMF/DMSO at 60–80°C.
Table 2: Key Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | DMF/DMSO (3:1) | 68% |
| Temperature | 70°C | — |
| Reaction Time | 24–48 hours | — |
Purification Challenges
Chromatographic purification is complicated by the compound’s high polarity, necessitating reverse-phase HPLC with acetonitrile/water gradients. Recrystallization from ethanol/ethyl acetate yields hydrochloride salts with >95% purity.
Biological Activities and Mechanistic Insights
Pharmacological Profiling
While full pharmacokinetic data remain unpublished, in vitro assays suggest moderate affinity for kinase targets (IC₅₀: 0.5–2 µM). The benzothiazole moiety may intercalate DNA or inhibit topoisomerases, analogous to antitumor agents like amsacrine .
Structure-Activity Relationships (SAR)
-
Sulfamoyl Group: Removal reduces potency by 10-fold, implicating its role in target binding.
-
Ethoxy Substitution: Replacement with methoxy decreases metabolic stability (t₁/₂: 2.1 vs. 4.3 hours) .
-
Diethylaminoethyl Chain: Quaternary ammonium analogs show improved blood-brain barrier penetration .
Comparative Analysis with Analogous Compounds
Structural Variants
-
Variant A: Replacement of 4-ethoxybenzothiazole with 6-ethoxybenzothiazole (CAS: 1321806-02-3) alters π-stacking geometry, reducing kinase inhibition.
-
Variant B: Addition of trifluoromethyl groups (e.g., PubChem CID 10190629) enhances lipophilicity (LogP: 3.8 vs. 2.1) but increases hepatotoxicity .
Table 3: Comparative Properties of Benzamide Derivatives
| Compound | MW (g/mol) | LogP | IC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 617.22 | 2.1 | 0.7 |
| Variant A | 603.18 | 1.8 | 5.2 |
| PubChem CID 10190629 | 747.90 | 3.8 | 0.3 |
Pharmacokinetic Considerations
The target compound’s moderate LogP (2.1) balances solubility and membrane permeability, whereas higher LogP values in analogs correlate with increased volume of distribution but also off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume